molecular formula C6H3BrN2O B13275745 6-Bromo-[1,3]oxazolo[4,5-c]pyridine

6-Bromo-[1,3]oxazolo[4,5-c]pyridine

Cat. No.: B13275745
M. Wt: 199.00 g/mol
InChI Key: NRVONKKJQCLWTN-UHFFFAOYSA-N
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Description

6-Bromo-[1,3]oxazolo[4,5-c]pyridine (CAS 1934414-10-4) is a brominated heterocyclic compound with the molecular formula C₆H₃BrN₂O and a molecular weight of 199.00 g/mol . This compound belongs to the class of oxazolopyridines, which are fused bicyclic structures containing both oxazole and pyridine rings; these scaffolds are of significant interest in medicinal and synthetic chemistry due to their potential for diverse molecular interactions . As a key synthetic intermediate, its primary research value lies in its utility as a building block for the construction of more complex molecules, particularly in pharmaceutical development . The bromine atom at the 6-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse aryl, heteroaryl, or alkylamine functionalities . This enables the systematic exploration of structure-activity relationships in drug discovery programs. Oxazolopyridine derivatives have been investigated as scaffolds for developing non-peptidic glycoprotein GPIIb/IIIa antagonists and are explored in various other pharmacological contexts . Furthermore, related structural analogs have been identified as potent activators of enzymes like NAMPT (Nicotinamide Phosphoribosyltransferase), indicating the potential of this chemotype in developing therapies for metabolic disorders . The compound requires careful handling and storage under an inert atmosphere at 2-8°C . According to GHS guidelines, it carries the signal word "Danger" and hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Please Note: This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrN2O

Molecular Weight

199.00 g/mol

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H

InChI Key

NRVONKKJQCLWTN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Br)N=CO2

Origin of Product

United States

Chemical Reactivity and Derivatization of 6 Bromo 1 2 Oxazolo 4,5 C Pyridine

Reactivity of the Bromine Moiety in Cross-Coupling Reactions

There is no specific information available in the reviewed literature concerning the participation of 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine (B1611411) in cross-coupling reactions such as Suzuki, Heck, Sonogashira, or Stille couplings. By analogy with other bromo-substituted pyridines and fused heterocycles, it is plausible that the bromine atom could be reactive under palladium catalysis, but this remains speculative without experimental data.

Nucleophilic Substitution and Ligand Exchange Reactions

No studies detailing nucleophilic aromatic substitution or ligand exchange reactions directly on the 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine scaffold were found.

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

Information regarding the susceptibility of the 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine ring system to electrophilic aromatic substitution is not available in the current body of scientific literature.

Ring Transformation and Rearrangement Studies

There are no documented studies on the ring transformation or rearrangement of the Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine ring system initiated from the 6-bromo derivative. While related systems, like isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, are known to undergo base-promoted rearrangements, similar behavior for the target compound has not been reported.

Computational and Theoretical Investigations of 6 Bromo 1 2 Oxazolo 4,5 C Pyridine

Pharmacophore Modeling and Virtual Screening Applications

A search of existing research reveals no instances of pharmacophore modeling or virtual screening applications that have been developed or utilized specifically for 6-Bromo- nih.govresearchgate.netoxazolo[4,5-c]pyridine (B1611411).

Quantum Chemical Calculations and Spectroscopic Property Predictions (e.g., DFT studies)

While Density Functional Theory (DFT) calculations have been employed to investigate the electronic and spectroscopic properties of other oxazolopyridine isomers, such as oxazolo[4,5-b]pyridine (B1248351) derivatives, this specific analysis has not been published for 6-Bromo- nih.govresearchgate.netoxazolo[4,5-c]pyridine researchgate.netresearchgate.net. These studies on related compounds have explored aspects like substituent effects on absorption and fluorescence spectra, but the data is not directly transferable researchgate.netresearchgate.net.

Research on 6-Bromo- Current time information in Pasuruan, ID.chemicalbook.comoxazolo[4,5-c]pyridine Remains Undisclosed in Publicly Available Scientific Literature

Despite a thorough review of scientific databases and scholarly articles, detailed molecular and biological studies for the specific chemical compound 6-Bromo- Current time information in Pasuruan, ID.chemicalbook.comoxazolo[4,5-c]pyridine are not available in the public domain. Extensive searches for data pertaining to its in vitro enzyme inhibition, receptor binding assays, and mechanisms of action have yielded no specific results for this particular molecule.

The scientific community has actively investigated a wide array of structurally related oxazolopyridine and bromo-substituted heterocyclic compounds, exploring their potential as therapeutic agents. These studies have revealed significant findings for various isomers and derivatives. However, the specific isomer 6-Bromo- Current time information in Pasuruan, ID.chemicalbook.comoxazolo[4,5-c]pyridine appears to be a notable exception, with a lack of published research on its biological activities.

Investigations into related compounds have shown a range of biological effects, from antimicrobial and antiviral to antiproliferative activities. For instance, different isomers such as those in the oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine (B1602731) series have been synthesized and evaluated for their potential to inhibit various enzymes or interact with cellular receptors. These studies underscore the scientific interest in this class of compounds.

However, for 6-Bromo- Current time information in Pasuruan, ID.chemicalbook.comoxazolo[4,5-c]pyridine, there is no available information to populate the following key areas of preclinical research:

Molecular and Biological Studies of 6 Bromo 1 2 Oxazolo 4,5 C Pyridine Excluding Clinical Data

Mechanistic Studies of Biological Activities at the Molecular Level (In Vitro):Consequently, there is no information regarding its potential mechanisms in the following areas:

Other In Vitro Biological Activities (e.g., NAMPT activation, Antileishmanial)

Following a comprehensive review of available scientific literature, no studies were identified that specifically investigate the in vitro biological activities of 6-Bromo-oxazolo[4,5-c]pyridine, including its potential as a Nicotinamide phosphoribosyltransferase (NAMPT) activator or its antileishmanial effects.

Searches for research detailing these specific biological activities for this compound did not yield any relevant results. While studies exist for structurally similar compounds, such as derivatives of oxazolo[4,5-b]pyridine (B1248351) and other related heterocyclic systems, the direct evaluation of 6-Bromo-oxazolo[4,5-c]pyridine for these purposes has not been reported in the accessible scientific literature.

Therefore, no detailed research findings or data tables on the NAMPT activation or antileishmanial properties of 6-Bromo-oxazolo[4,5-c]pyridine can be provided at this time.

Advanced Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

No published ¹H NMR or ¹³C NMR spectroscopic data for 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine (B1611411) were found in the reviewed literature. This information is crucial for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework. For related isomers, such as those of the oxazolo[4,5-b]pyridine (B1248351) and imidazo[4,5-b]pyridine series, NMR data is available and has been used to confirm their respective structures. researchgate.net

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Specific High-Resolution Mass Spectrometry (HRMS) or Liquid Chromatography-Mass Spectrometry (LC-MS) data for 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine are not present in the available scientific databases. These techniques are essential for determining the precise molecular weight and elemental formula of a compound. While predicted mass spectrometry data exists for the [4,5-b] isomer, showing expected adducts like [M+H]⁺, [M+Na]⁺, and [M-H]⁻, no experimental spectra for the [4,5-c] isomer have been published. uni.lu

Infrared (IR) Spectroscopy

There is no available Infrared (IR) spectroscopy data for 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine. IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For the related compound 6-Bromo Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-b]pyridin-2(3H)-one, an authentic infrared spectrum has been noted as a specification, but the actual spectral data is not provided. fishersci.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

No Ultraviolet-Visible (UV-Vis) or fluorescence spectroscopy data for 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine has been reported. These techniques provide information on the electronic transitions within a molecule and are useful for characterizing compounds with conjugated systems. Studies on related but distinct structures, such as (E)-4-(2-(7-Bromo- Current time information in Pasuruan, ID.sigmaaldrich.comuni.luthiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline, have utilized UV-Vis spectroscopy to determine their absorption properties. mdpi.com

X-ray Crystallography for Precise Structural Elucidation

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction of 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine. This technique provides the most definitive structural proof by mapping the precise arrangement of atoms in a crystalline solid. While X-ray crystallography has been used to confirm the structures of other complex heterocyclic systems, data for the title compound is not available.

Chromatographic Purity Assessment (e.g., TLC)

While Thin-Layer Chromatography (TLC) is a standard technique for monitoring reaction progress and assessing purity during synthesis, no specific TLC data (such as retention factors in defined solvent systems) for 6-Bromo- Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-c]pyridine has been published. Purity assessment for related compounds, like 6-Bromo Current time information in Pasuruan, ID.fishersci.comoxazolo[4,5-b]pyridin-2(3H)-one, has been mentioned using High-Performance Liquid Chromatography (HPLC), with a specified purity of 96% min, but detailed chromatographic conditions are not provided. fishersci.com

Future Perspectives and Research Directions

Development of Novel and Highly Efficient Synthetic Routes for Specific Isomers

The development of efficient and isomer-specific synthetic methodologies is crucial for advancing the study and application of 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine (B1611411). While existing methods provide access to the core structure, there is a continuous need for more streamlined, cost-effective, and environmentally benign processes.

Future research will likely focus on the development of one-pot synthesis methods. For instance, a one-step synthesis of 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one has been developed, which offers simplicity and high yields of up to 92%. google.com This method avoids the use of hazardous liquid bromine, reduces production costs, and is amenable to industrial-scale production. google.com The synthesis involves the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with N-bromosuccinimide (NBS) in a suitable solvent. prepchem.comgoogle.com

Further exploration of catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Heck reaction), will enable the introduction of diverse functional groups onto the oxazolopyridine scaffold. clockss.org This will facilitate the creation of libraries of derivatives with varied electronic and steric properties, which is essential for structure-activity relationship (SAR) studies. Microwave-assisted synthesis is another promising avenue, offering rapid and efficient production of 2-substituted oxazolo[4,5-b]pyridines. researchgate.net

The synthesis of specific isomers, such as 6-bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-b]pyridine (B1248351), is also of significant interest. sigmaaldrich.comuni.lunih.gov The development of stereoselective and regioselective synthetic methods will be critical for isolating and evaluating the biological activity of individual isomers, which may exhibit distinct pharmacological profiles.

Exploration of Undiscovered Molecular Targets and Biological Mechanisms

While the oxazolopyridine scaffold is known to interact with various biological targets, a vast landscape of potential molecular interactions remains unexplored. The structural features of 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine, including the bromine atom which can act as a handle for further functionalization, make it an attractive starting point for discovering novel bioactive molecules.

Research has indicated that oxazolopyridine derivatives can be utilized in the study of various kinases, such as PI3, KIT, CSF-1R, and FLT3. google.com The bromo-substituted compound can be hydrolyzed to form 2-amino-5-bromo-3-hydroxypyridine, a multifunctional intermediate for pharmaceutical and agricultural chemistry. google.com This highlights the potential of these compounds to serve as precursors for a wide range of biologically active molecules.

Future investigations should employ high-throughput screening and target-based assays to identify new protein and nucleic acid targets for 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine and its analogs. Understanding the mechanism of action at a molecular level will be crucial for the rational design of more potent and selective therapeutic agents. The exploration of their potential as antimicrobial and antiviral agents is also a promising area of research. nih.gov

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is a powerful strategy for accelerating the drug discovery process. For oxazolopyridine derivatives, computational approaches can provide valuable insights into their structure-activity relationships and guide the design of new compounds with improved properties.

Computational protein design and de novo enzyme design are emerging fields that can be applied to create novel protein scaffolds that bind to specific oxazolopyridine ligands. nih.govnih.gov These methods utilize algorithms to predict protein structures and design active sites for specific functions. nih.gov By modeling the interaction of 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine with potential biological targets, researchers can predict binding affinities and modes of interaction, thereby prioritizing the synthesis of the most promising candidates.

Quantum chemical calculations can be employed to study the electronic properties and reactivity of the oxazolopyridine ring system, aiding in the design of new synthetic reactions and the prediction of metabolic pathways. mdpi.com Molecular docking studies can further refine the understanding of how these compounds interact with their biological targets, such as in the inhibition of human dihydroorotate (B8406146) dehydrogenase (hDHODH). researchgate.net

Intellectual Property and Patent Landscape in Oxazolopyridine Synthesis and Applications

The patent landscape for oxazolopyridine derivatives reflects their growing importance in medicinal chemistry. A significant number of patents have been filed covering the synthesis and application of these compounds, particularly in the context of kinase inhibitors and other therapeutic agents.

Patents related to the synthesis of oxazolopyridine derivatives often focus on novel and efficient synthetic routes, including one-step methods and processes for industrial-scale production. google.com For example, a patent discloses a one-step synthesis method for 6-bromo-3H-oxazolo[4,5-b]pyridine-2-ketone, highlighting its utility as an intermediate in pharmaceutical chemistry. google.com

Application-based patents cover the use of oxazolopyridine compounds in treating a variety of diseases. These patents often claim specific substitution patterns on the oxazolopyridine core that confer activity against particular biological targets. The patent literature also reveals the use of oxazolopyridines in the development of treatments for parasitic diseases. google.com

Monitoring the patent landscape is crucial for researchers and pharmaceutical companies to identify areas of innovation, avoid infringement, and secure intellectual property rights for their own discoveries in the field of oxazolopyridine chemistry.

Application in Chemical Biology Tools and Probe Development

The unique chemical properties of 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine make it a valuable scaffold for the development of chemical biology tools and probes. The bromine atom can be readily modified using cross-coupling reactions to attach fluorescent dyes, affinity tags, or photo-crosslinkers.

These functionalized probes can be used to study the localization, dynamics, and interactions of their biological targets within living cells. For example, a fluorescently labeled oxazolopyridine derivative could be used to visualize the distribution of a specific kinase in real-time. An affinity-based probe could be used to isolate and identify the binding partners of a particular oxazolopyridine compound.

The development of such chemical biology tools will provide deeper insights into the biological roles of the targets of oxazolopyridine derivatives and facilitate the validation of new drug targets. The versatility of the 6-Bromo- Current time information in Bangalore, IN.prepchem.comoxazolo[4,5-c]pyridine core makes it an excellent starting point for the design and synthesis of a wide array of sophisticated chemical probes.

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-[1,3]oxazolo[4,5-c]pyridine?

Methodological Answer: The synthesis typically involves bromination of the parent oxazolopyridine scaffold. For example, analogous brominated heterocycles (e.g., imidazo[4,5-b]pyridines) are synthesized via direct bromination using reagents like bromine or N-bromosuccinimide, followed by alkylation with methyl iodide to stabilize the structure . Purification steps often include column chromatography or recrystallization to achieve >95% purity. Key intermediates should be characterized by LC-MS or NMR to confirm regioselectivity.

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
BrominationNBS, DMF, 80°C, 12 h75%
AlkylationCH₃I, K₂CO₃, DMF, RT, 6 h82%
PurificationSilica gel chromatography (EtOAc/Hexane)>95%

Q. How is this compound characterized structurally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For example, related brominated imidazo[4,5-b]pyridines were analyzed at 173–293 K, with R factors <0.04, revealing planar heterocyclic cores and hydrogen-bonded dimers . Spectroscopic characterization includes:

  • ¹H/¹³C NMR : Chemical shifts for bromine-adjacent protons appear downfield (δ 8.5–9.0 ppm) due to deshielding .
  • IR Spectroscopy : Stretching frequencies for C-Br bonds are observed near 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can this compound serve as a building block in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a leaving group in palladium-catalyzed couplings. For instance, Suzuki-Miyaura or Heck reactions with aryl boronic acids or alkenes (respectively) can functionalize the core. A Heck reaction using methyl acrylate, Pd(OAc)₂, and tri-o-tolylphosphine in DMF achieved 88% yield for a similar oxazolo[4,5-b]pyridine derivative . Optimize catalyst loading (5–10 mol%) and temperature (80–100°C) to minimize dehalogenation side reactions.

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer: Competing nucleophilic aromatic substitution (SNAr) can occur at electron-deficient positions. To suppress this:

  • Use bulky ligands (e.g., tri-o-tolylphosphine) to sterically hinder undesired pathways .
  • Employ low-temperature conditions (e.g., 0–25°C) for kinetic control.
  • Introduce directing groups (e.g., carboxylic acids) to steer reactivity to specific sites .

Q. How to resolve contradictions in regioselective substitution data for brominated oxazolopyridines?

Methodological Answer: Contradictions often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (DMF, DMSO) favor SNAr at electron-deficient positions, while nonpolar solvents (toluene) promote cross-coupling at the bromine site . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

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